molecular formula C11H13BrClNO B2551279 2-bromo-N-(3-chloro-4-methylphenyl)butanamide CAS No. 195374-39-1

2-bromo-N-(3-chloro-4-methylphenyl)butanamide

Cat. No.: B2551279
CAS No.: 195374-39-1
M. Wt: 290.59
InChI Key: MZLZUGVCVSLWEL-UHFFFAOYSA-N
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Description

2-Bromo-N-(3-chloro-4-methylphenyl)butanamide is an organic compound with the molecular formula C11H13BrClNO It is a derivative of butanamide, featuring bromine, chlorine, and methyl substituents on its aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3-chloro-4-methylphenyl)butanamide typically involves the bromination of N-(3-chloro-4-methylphenyl)butanamide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure consistency and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(3-chloro-4-methylphenyl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Major Products Formed

Scientific Research Applications

2-Bromo-N-(3-chloro-4-methylphenyl)butanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-(3-chloro-4-methylphenyl)butanamide involves its interaction with specific molecular targets. The bromine and chlorine substituents on the aromatic ring can participate in various interactions, such as halogen bonding, which can influence the compound’s binding affinity to biological targets. The amide group can form hydrogen bonds, further stabilizing the interaction with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(5-chloro-2-methylphenyl)butanamide
  • 2-Bromo-N-(3-chloro-4-methoxyphenyl)butanamide
  • 2-Bromo-N-(3-chloro-4-fluorophenyl)butanamide

Uniqueness

2-Bromo-N-(3-chloro-4-methylphenyl)butanamide is unique due to the specific arrangement of its substituents, which can influence its reactivity and biological activity. The presence of both bromine and chlorine atoms on the aromatic ring provides distinct chemical properties compared to other similar compounds. This unique structure can result in different binding affinities and selectivities towards biological targets, making it a valuable compound for research and development .

Biological Activity

2-Bromo-N-(3-chloro-4-methylphenyl)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties is crucial for its application in drug development. This article reviews the available literature on the biological activity of this compound, including antibacterial properties, enzyme inhibition, and molecular interactions.

  • Molecular Formula : C11H13BrClNO
  • Molecular Weight : 290.58 g/mol
  • IUPAC Name : this compound

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. The compound was tested using the agar well diffusion method, revealing significant antibacterial activity.

CompoundMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
This compound6.25 mg/mL12.5 mg/mL

This data indicates that the compound exhibits potent activity against resistant strains, making it a candidate for further development as an antibacterial agent .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it was found to inhibit alkaline phosphatase (ALP), an important enzyme in various biological processes.

  • IC50 Value : 1.469 ± 0.02 µM

These findings suggest that this compound may serve as a competitive inhibitor of ALP, which is relevant in therapeutic contexts where modulation of this enzyme's activity is desired .

Molecular Docking Studies

In silico studies have been conducted to explore the binding interactions between this compound and target proteins. Molecular docking revealed several key interactions:

  • Binding Energy : ΔG = -7.5648 kCal/mole
  • Hydrogen Bonds : Interactions with amino acids such as His153, His317, Arg420, and Glu429 were identified.

These interactions are crucial for understanding how the compound exerts its biological effects and could guide future modifications to enhance efficacy .

Case Studies and Research Findings

A comprehensive review of literature highlights various studies focusing on the synthesis and biological evaluation of derivatives related to this compound:

  • Synthesis and Evaluation :
    • Compounds synthesized through palladium-catalyzed reactions showed varying degrees of antibacterial activity.
    • The most potent derivative exhibited an MIC of 6.25 mg/mL against XDR-S. Typhi .
  • In Vitro Studies :
    • In vitro assays demonstrated significant inhibition of ALP, indicating potential therapeutic applications in conditions where ALP activity needs modulation .

Properties

IUPAC Name

2-bromo-N-(3-chloro-4-methylphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO/c1-3-9(12)11(15)14-8-5-4-7(2)10(13)6-8/h4-6,9H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLZUGVCVSLWEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=C(C=C1)C)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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